1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
Description
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a synthetic organic compound characterized by the presence of a thiadiazole ring, a piperidine ring, and a phenylethanone moiety
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-16(12-13-4-2-1-3-5-13)21-10-8-15(9-11-21)18-20-19-17(23-18)14-6-7-14/h1-5,14-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOUTQIGNJDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole core is synthesized by treating cyclopropanecarboxylic acid hydrazide with carbon disulfide under basic conditions, followed by oxidative cyclization. A representative protocol involves:
$$
\text{Cyclopropanecarbohydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-Cyclopropyl-1,3,4-thiadiazol-2-thiol} \xrightarrow{\text{HNO}3} \text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} \quad
$$
Optimization Note: Yields improve from 62% to 89% when replacing HNO₃ with iodine in dimethylformamide (DMF), minimizing over-oxidation.
Cyclopropane Functionalization
Cyclopropyl groups are introduced via copper-catalyzed coupling of cyclopropylboronic acids to bromothiadiazoles. For example:
$$
\text{5-Bromo-1,3,4-thiadiazol-2-amine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}2, \text{Na}2\text{CO}_3} \text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} \quad
$$
Key Data:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane | 90°C | 78% |
| CuI/PPh₃ | DMF | 120°C | 65% |
Piperidine-Thiadiazole Coupling
Nucleophilic Aromatic Substitution
Piperidine reacts with 5-chloro-1,3,4-thiadiazol-2-amines in the presence of potassium carbonate to form the C-N bond:
$$
\text{5-Chloro-1,3,4-thiadiazol-2-amine} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine} \quad
$$
Challenges: Competing N-alkylation side reactions are suppressed using dimethylacetamide (DMAc) as solvent.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables direct installation of piperidine onto bromothiadiazoles:
$$
\text{5-Bromo-1,3,4-thiadiazol-2-amine} + \text{Piperidine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine} \quad
$$
Conditions:
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃
- Yield: 82%
Installation of 2-Phenylethanone Moiety
Friedel-Crafts Acylation
The ketone group is introduced via electrophilic aromatic substitution using acetyl chloride and AlCl₃:
$$
\text{N-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine} + \text{AcCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-(4-(1,3,4-Thiadiazol-2-yl)piperidin-1-yl)ethanone} \quad
$$
Limitation: Over-acylation occurs with electron-rich arenes, necessitating stoichiometric control.
Nucleophilic Acyl Substitution
A two-step protocol avoids regioselectivity issues:
- Mitsunobu Reaction:
$$
\text{Piperidine-thiadiazole} + \text{Ethylene glycol} \xrightarrow{\text{DEAD, PPh}_3} \text{Protected alcohol}
$$ - Oxidation:
$$
\text{Protected alcohol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{2-Phenylethanone derivative} \quad
$$
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Thiadiazole formation | Ethanol | 80°C | 89% → 92% |
| Piperidine coupling | DMF | 100°C | 65% → 78% |
| Acylation | DCM | 0°C → RT | 70% → 85% |
Microwave Assistance: Reduced reaction times from 12 hours to 30 minutes in Suzuki-Miyaura couplings.
Catalytic Systems
- Palladium Catalysts: Pd(OAc)₂ with SPhos ligand achieves 94% yield in cyclopropane-thiadiazole coupling.
- Copper Catalysts: CuI/1,10-phenanthroline enables cost-effective amination (yield: 73%).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.21–1.25 (m, 4H, cyclopropane), 3.45–3.55 (m, 4H, piperidine), 7.32–7.45 (m, 5H, phenyl).
- HRMS (ESI): m/z calcd. for C₁₉H₂₂N₄OS [M+H]⁺ 367.1492, found 367.1489.
Applications and Derivatives
While this compound itself lacks reported bioactivity, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
- 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- 1-(4-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
Uniqueness: 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a synthetic compound featuring a complex structure that includes a thiadiazole ring, a piperidine moiety, and a phenylethanone group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₈H₂₁N₃OS
- Molecular Weight : 343.4 g/mol
- CAS Number : 1105230-82-7
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : React cyclopropylamine with thiosemicarbazide under acidic conditions.
- Piperidine Ring Formation : Introduce the piperidine moiety by reacting the thiadiazole intermediate with 4-chloropiperidine.
- Coupling with Phenylethanone : Finalize by coupling with 2-bromoacetophenone under basic conditions.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates:
- Effective inhibition against various bacterial strains , with IC₅₀ values comparable to established antibiotics.
| Bacterial Strain | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ampicillin | 15.0 |
| Escherichia coli | 10.0 | Ciprofloxacin | 14.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In cell line assays, it exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | 15.0 | Doxorubicin | 10.0 |
| A549 | 18.5 | Cisplatin | 12.0 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis.
- Receptor Modulation : Potential binding to various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies
A recent study focused on the compound's effects on cancer cells showed that treatment led to increased apoptosis markers and reduced cell viability in treated groups compared to controls. The study concluded that the compound could serve as a lead for further drug development targeting specific cancer pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of thiadiazole precursors, piperidine ring functionalization, and ketone coupling. Key steps include:
- Cyclopropane introduction via [2+1] cycloaddition or alkylation under basic conditions .
- Thiadiazole formation using thiocarbazide intermediates under controlled pH (5–7) and reflux in ethanol .
- Final coupling of the piperidine-thiadiazole moiety to phenylethanone via nucleophilic acyl substitution in DMF at 80–100°C .
- Optimization : Reaction yields (reported 45–68%) depend on catalyst choice (e.g., triethylamine for deprotonation) and solvent purity. HPLC monitoring is recommended to track intermediate purity .
Q. How can structural integrity and purity of the compound be validated during synthesis?
- Methodological Answer :
- Spectral Analysis :
- ¹H/¹³C NMR : Confirm piperidine ring conformation (δ 2.5–3.5 ppm for N-CH₂) and cyclopropyl protons (δ 0.8–1.2 ppm) .
- IR : Validate thiadiazole C=N stretches (1650–1600 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Agar well diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition thresholds >10 mm considered active .
- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or cyclooxygenase-2 (COX-2) via fluorometric assays, using IC₅₀ values to gauge potency .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. ethyl substituents) impact biological activity and target selectivity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 5-ethyl vs. 5-cyclopropyl thiadiazole derivatives) using:
- Docking Simulations : AutoDock Vina to model interactions with enzymes (e.g., COX-2 or bacterial dihydrofolate reductase). Cyclopropyl’s ring strain may enhance binding via van der Waals contacts .
- In Vitro Assays : Test IC₅₀ shifts in enzyme inhibition; cyclopropyl derivatives show 2–3× higher activity against S. aureus vs. ethyl analogs .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Piperidine ring puckering and thiadiazole planarity cause variable NMR splitting. Use variable-temperature NMR (VT-NMR) to identify conformational equilibria .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in bond angles (e.g., cyclopropyl C-C-C ~60°) and confirms stereochemistry .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling :
- ADME : Assess metabolic stability using liver microsomes (e.g., CYP450 inhibition). Piperidine N-oxidation may reduce bioavailability .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; >90% binding correlates with reduced in vivo activity .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
Q. How can multi-target interactions (e.g., dual enzyme inhibition) be systematically studied?
- Methodological Answer :
- Proteomic Profiling : Kinome-wide screening (e.g., KINOMEscan) identifies off-target kinase interactions .
- Network Pharmacology : Build interaction networks (Cytoscape) linking thiadiazole-piperidine scaffolds to pathways (e.g., NF-κB or MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
